1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, substituted with a propan-2-yl phenyl group and a pyridin-3-yl oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to control the reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents, leading to variations in their biological activity.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, which can exhibit diverse pharmacological properties.
Phenyl-substituted pyrrolidines: These compounds have a phenyl group attached to the pyrrolidine ring, influencing their chemical reactivity and biological effects
Uniqueness
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)14-5-7-17(8-6-14)24-12-16(10-18(24)25)20-22-19(23-26-20)15-4-3-9-21-11-15/h3-9,11,13,16H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSHBOXUKCJPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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